molecular formula C10H9FO4 B035174 Dimethyl 4-fluorophthalate CAS No. 110706-50-8

Dimethyl 4-fluorophthalate

Cat. No.: B035174
CAS No.: 110706-50-8
M. Wt: 212.17 g/mol
InChI Key: UPXQAPWOMHKSBU-UHFFFAOYSA-N
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Description

Dimethyl 4-fluorophthalate is an organic compound with the chemical formula C10H9FO4. It is a derivative of phthalic acid, where two methyl groups are esterified to the carboxyl groups, and a fluorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique properties .

Scientific Research Applications

Dimethyl 4-fluorophthalate is utilized in several scientific research fields, including:

Mechanism of Action

Target of Action

Dimethyl 4-fluorophthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It can interact with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures are crucial for controlling brain functions and the onset of neurological disorders .

Mode of Action

It is known that phthalates can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates, including this compound, are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The biodegradation pathway for this compound has been proposed using cyanobacterial species . .

Pharmacokinetics

It is known that phthalates are lipophilic and can be absorbed through the gastrointestinal tract . They are also known to be metabolized in the liver and excreted in urine .

Result of Action

The result of this compound’s action can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . It can also lead to decreased masculine behavior . These effects are due to the compound’s ability to disrupt endocrine function and interfere with hormone-dependent structures within the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and detection in various environmental media have become significant issues in recent decades . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Safety and Hazards

Dimethyl 4-fluorophthalate is classified under GHS07 for safety. The signal word for this chemical is “Warning” and it has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption and is a CYP1A2 inhibitor

Cellular Effects

Phthalates, a group of chemicals that Dimethyl 4-fluorophthalate belongs to, are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Molecular Mechanism

It is known that phthalates can dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Temporal Effects in Laboratory Settings

It is known that phthalates can have long-lasting effects on aquatic life .

Dosage Effects in Animal Models

It is known that phthalates can cause adverse health effects to humans and animals through histopathological changes of internal organs and can affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid .

Metabolic Pathways

It is known that phthalates are degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

It is known that phthalates are frequently used as plasticizers in a variety of industries because they offer excellent durability and stability .

Subcellular Localization

It is known that phthalates can alter the development and function of hormone-dependent structures within the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-fluorophthalate can be synthesized through the reaction of phthalic acid dimethyl ester with a fluorinating agent such as hydrofluoric acid or ammonium fluoride. The reaction typically involves heating the reactants under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-fluorophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products:

    Nucleophilic Substitution: Various substituted phthalates depending on the nucleophile used.

    Hydrolysis: 4-fluorophthalic acid and methanol.

    Oxidation: Oxidized derivatives of the phthalate ester.

    Reduction: Reduced derivatives of the phthalate ester

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-fluorophthalate’s unique para-fluorine substitution provides specific reactivity patterns and interactions, making it valuable in targeted chemical syntheses and specialized research applications .

Properties

IUPAC Name

dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQAPWOMHKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628010
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110706-50-8
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate was dissolved in methylene chloride and stirred over basic alumina for 4 hours. An aliquot was removed and the major product shown to be dimethyl 4-fluorophthalate by GC analysis.
Name
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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